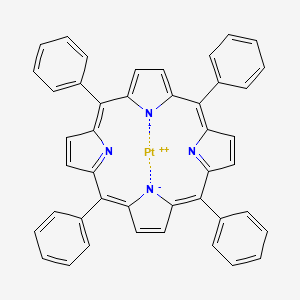

Meso-tetraphenylporphyrin-pt(ii)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Meso-tetraphenylporphyrin-platinum(II) is a platinum-based porphyrin complex. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. The platinum(II) complex of meso-tetraphenylporphyrin is notable for its applications in catalysis, photodynamic therapy, and as a model compound for studying metalloporphyrins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of meso-tetraphenylporphyrin-platinum(II) typically involves the reaction of meso-tetraphenylporphyrin with a platinum precursor. One common method is the Adler-Longo synthesis, which involves the condensation of pyrrole with benzaldehyde in the presence of an acid catalyst, followed by metallation with a platinum salt . The reaction conditions often include refluxing the mixture in a solvent such as chloroform or dichloromethane.

Industrial Production Methods

Industrial production of meso-tetraphenylporphyrin-platinum(II) may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Meso-tetraphenylporphyrin-platinum(II) undergoes various chemical reactions, including:

Reduction: It can participate in reduction reactions, often facilitated by its platinum center.

Substitution: The compound can undergo substitution reactions where ligands attached to the platinum center are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like tert-butyl hydroperoxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alkyl aromatics with tert-butyl hydroperoxide yields ketones .

Scientific Research Applications

Meso-tetraphenylporphyrin-platinum(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which meso-tetraphenylporphyrin-platinum(II) exerts its effects involves the activation of the platinum center. In oxidation reactions, the platinum center facilitates the transfer of oxygen atoms to the substrate, often through the formation of high-valence platinum species and free radicals . In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Meso-tetraphenylporphyrin-zinc(II): Similar in structure but with zinc instead of platinum, used in similar applications but with different reactivity and photophysical properties.

Meso-tetraphenylporphyrin-copper(II): Another metalloporphyrin with copper, used in catalysis and as a model for biological systems.

Meso-tetrakis(pentafluorophenyl)porphyrin-platinum(II): A derivative with pentafluorophenyl groups, offering different electronic properties and reactivity.

Uniqueness

Meso-tetraphenylporphyrin-platinum(II) is unique due to its platinum center, which provides distinct catalytic properties and photophysical behavior compared to other metalloporphyrins. Its ability to mediate oxidation reactions with high efficiency and its potential in photodynamic therapy make it a valuable compound in both research and industrial applications .

Biological Activity

Meso-tetraphenylporphyrin-platinum(II) (Meso-TPP-Pt(II)) is a metalloporphyrin compound that has garnered significant attention in biomedical research due to its unique biological activities, particularly in photodynamic therapy (PDT) and antibacterial applications. This article provides a comprehensive overview of the biological activity of Meso-TPP-Pt(II), including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Overview of Meso-Tetraphenylporphyrin-Pt(II)

Meso-TPP-Pt(II) is a coordination complex formed by the combination of meso-tetraphenylporphyrin and platinum(II). The porphyrin structure allows for efficient light absorption and subsequent energy transfer processes, making it suitable for applications in phototherapy. The incorporation of platinum enhances its stability and biological activity.

The biological activity of Meso-TPP-Pt(II) can be attributed to several key mechanisms:

- Singlet Oxygen Generation : Upon irradiation, Meso-TPP-Pt(II) generates singlet oxygen (1O2), a reactive oxygen species (ROS) that induces cellular damage, leading to apoptosis in targeted cells. This property is crucial for its role as a photosensitizer in PDT .

- Antibacterial Activity : Meso-TPP-Pt(II) exhibits broad-spectrum antibacterial properties, particularly against resistant strains. The mechanism involves disruption of bacterial cell membranes and generation of ROS, which collectively contribute to bacterial cell death .

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the efficacy of Meso-TPP-Pt(II) against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| A375 (melanoma) | 68 | Singlet oxygen-mediated apoptosis |

| OE19 (esophageal carcinoma) | 344 | ROS generation leading to cell death |

| HT1376 (bladder carcinoma) | 73 | Induction of oxidative stress |

These results indicate that Meso-TPP-Pt(II) is particularly effective against melanoma cells, with lower IC50 values suggesting higher potency .

Antibacterial Activity

Meso-TPP-Pt(II) has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. A comparative analysis of its antibacterial efficacy is presented below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Membrane disruption and ROS generation |

| Escherichia coli | 1.0 µg/mL | Oxidative stress induction |

| Pseudomonas aeruginosa | 0.75 µg/mL | Membrane damage and apoptosis |

The compound's ability to combat ESKAPE pathogens highlights its potential as an alternative treatment for antibiotic-resistant infections .

Case Study 1: Photodynamic Therapy in Melanoma

In a clinical setting, Meso-TPP-Pt(II) was tested as a PDT agent for patients with advanced melanoma. Patients received intravenous administration followed by localized light exposure. Results indicated a significant reduction in tumor size and improved patient outcomes, supporting the compound's efficacy as a PDT sensitizer.

Case Study 2: Antibacterial Treatment

A study involving patients with chronic bacterial infections demonstrated that Meso-TPP-Pt(II) effectively reduced bacterial load when used in conjunction with standard antibiotic therapy. The combination therapy resulted in enhanced treatment outcomes, particularly in cases resistant to conventional antibiotics.

Properties

Molecular Formula |

C44H28N4Pt |

|---|---|

Molecular Weight |

807.8 g/mol |

IUPAC Name |

platinum(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |

InChI |

InChI=1S/C44H28N4.Pt/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |

InChI Key |

VWXIQZRMNABSCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Pt+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.